molecular formula C12H16O B2559549 4-Methyl-2-phenylpentanal CAS No. 911806-53-6

4-Methyl-2-phenylpentanal

Cat. No.: B2559549
CAS No.: 911806-53-6
M. Wt: 176.259
InChI Key: MXDVKULGFNGWCF-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpentanal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) attached to a phenyl ring and a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-phenylpentanal can be synthesized through several methods, including:

    Aldol Condensation: This method involves the reaction of benzaldehyde with 4-methyl-2-pentanone in the presence of a base, such as sodium hydroxide, to form the desired aldehyde.

    Grignard Reaction: The reaction of phenylmagnesium bromide with 4-methyl-2-pentanone, followed by hydrolysis, can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenylpentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-Methyl-2-phenylpentanoic acid.

    Reduction: 4-Methyl-2-phenylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-phenylpentanal has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylpentanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in various biochemical processes and synthetic applications .

Comparison with Similar Compounds

    Benzaldehyde: Similar in structure but lacks the branched alkyl chain.

    4-Methyl-2-pentanone: Similar in structure but contains a ketone group instead of an aldehyde group.

    2-Phenylpropanal: Similar in structure but has a different alkyl chain arrangement

Uniqueness: 4-Methyl-2-phenylpentanal is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-methyl-2-phenylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDVKULGFNGWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911806-53-6
Record name 4-methyl-2-phenylpentanal
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